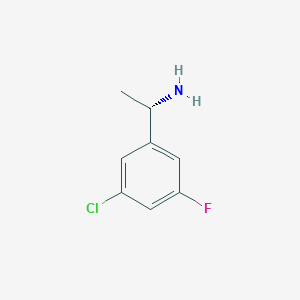

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-chloro-5-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVJDCFVSXSRBB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for S 1 3 Chloro 5 Fluorophenyl Ethanamine

Asymmetric Synthetic Routes to Chiral Ethanamines

Asymmetric synthesis provides a direct pathway to the desired enantiomer, often minimizing the loss of material associated with resolving racemic mixtures. gavinpublishers.com These methods establish the crucial stereocenter through the use of chiral catalysts, auxiliaries, or enzymes.

Catalytic Enantioselective Transformations (e.g., Asymmetric Reductions, Asymmetric Aminations)

Catalytic enantioselective methods are highly efficient, requiring only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Reduction of Prochiral Ketones: A primary route to (S)-1-(3-Chloro-5-fluorophenyl)ethanamine is the asymmetric reduction of the corresponding prochiral ketone, 3'-chloro-5'-fluoroacetophenone (B1586315). This transformation yields the chiral secondary alcohol, (S)-1-(3-chloro-5-fluorophenyl)ethanol, which can be subsequently converted to the target amine. Oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS reduction), are highly effective for this purpose. While specific data for 3'-chloro-5'-fluoroacetophenone is not prevalent, the reduction of analogous chloro-substituted acetophenones demonstrates the method's efficacy. For instance, the reduction of 4-chloro-4'-fluorobutyrophenone (B134399) using (+)-DIP-Chloride, a related borane-based reagent, yields the corresponding (R)-alcohol with 98% enantiomeric excess (ee). dtic.mil

Asymmetric Reductive Amination & Transamination: A more direct approach is asymmetric reductive amination or, more commonly, biocatalytic transamination. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. elsevierpure.com This method directly converts 3'-chloro-5'-fluoroacetophenone to the desired (S)-amine with high enantioselectivity. elsevierpure.comnih.gov The process is highly valued for its green credentials, operating in aqueous media under mild conditions. researchgate.net By selecting an (S)-selective transaminase, the target amine can be produced with excellent enantiomeric excess (>99% ee) and high conversion rates. elsevierpure.comnih.gov The reaction equilibrium can be shifted towards the product by using a high concentration of the amine donor or by removing the ketone co-product. elsevierpure.commdpi.com

| Method | Precursor | Catalyst/Enzyme | Typical Amine Donor | Typical ee (%) |

|---|---|---|---|---|

| Asymmetric Reduction | 3'-Chloro-5'-fluoroacetophenone | CBS Catalyst / DIP-Chloride | N/A (Hydride Source) | >95% |

| Asymmetric Transamination | 3'-Chloro-5'-fluoroacetophenone | (S)-selective ω-Transaminase | Isopropylamine / L-Alanine | >99% |

Chiral Auxiliary-Mediated Synthetic Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide, are particularly effective.

The synthesis begins with the condensation of the chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) with the precursor ketone (3'-chloro-5'-fluoroacetophenone) to form a chiral sulfinylimine. Subsequent diastereoselective reduction of this imine with a hydride reagent (e.g., sodium borohydride) yields the corresponding sulfinamide. The stereochemical outcome is controlled by the chiral auxiliary, which directs the hydride attack to one face of the C=N bond. Finally, the auxiliary is removed under acidic conditions to afford the free chiral amine, this compound, with high enantiopurity. Other auxiliaries, such as those derived from pseudoephedrine or 1-phenylethylamine, can also be employed in related strategies. nih.govnih.gov

| Chiral Auxiliary Type | Common Examples | Key Transformation | Removal Condition |

|---|---|---|---|

| Sulfinamides | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective reduction of derived imine | Acidic hydrolysis (e.g., HCl) |

| Amino Alcohols | Pseudoephedrine, Pseudoephenamine | Diastereoselective alkylation of derived amides | Hydrolysis or reduction |

| Chiral Amines | (R)- or (S)-1-Phenylethylamine | Formation of chiral imines/enamines for diastereoselective additions | Hydrogenolysis |

Biocatalytic Approaches (e.g., Enzymatic Kinetic Resolution, Asymmetric Bioreductions)

Biocatalysis offers highly selective and environmentally benign routes to enantiopure compounds. researchgate.net In addition to the asymmetric synthesis using transaminases mentioned previously, enzymatic kinetic resolution is a powerful tool.

Enzymatic Kinetic Resolution (EKR): Kinetic resolution separates a racemic mixture by leveraging the ability of an enzyme to react with one enantiomer at a much faster rate than the other. dtu.dk For racemic 1-(3-chloro-5-fluorophenyl)ethanamine, a lipase (B570770) enzyme such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate the (R)-enantiomer in the presence of an acyl donor (e.g., ethyl acetate). researchgate.net This leaves the unreacted (S)-amine with high enantiomeric purity. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the acylated product. The acylated (R)-amine can then be easily separated from the unreacted (S)-amine. This method is widely used due to the commercial availability of robust lipases and mild reaction conditions. nih.gov

| Enzyme | Acyl Donor | Reacts with | Product | Theoretical Max. Yield | Typical ee (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Ethyl Acetate | (R)-amine | (S)-amine | 50% | >95% |

| Pseudomonas fluorescens Lipase | Isopropyl Acetate | (R)-amine | (S)-amine | 50% | >95% |

Classical and Contemporary Chiral Resolution Strategies for Enantiopurity

Chiral resolution is a traditional yet robust method for separating enantiomers from a racemic mixture. This approach does not create the stereocenter but rather separates a pre-existing mixture.

Diastereomeric Salt Formation and Crystallization Techniques

The most established method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org

Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org For the resolution of racemic 1-(3-chloro-5-fluorophenyl)ethanamine, an acid like L-(-)-tartaric acid or (R)-(-)-mandelic acid would be added in a suitable solvent. One of the diastereomeric salts (e.g., the (S)-amine-(L)-tartrate salt) will preferentially crystallize from the solution due to lower solubility. This salt is then isolated by filtration. The purified diastereomeric salt is subsequently treated with a base (e.g., NaOH) to break the salt and liberate the free (S)-amine, which can be extracted. The success of this method depends heavily on the choice of resolving agent and crystallization solvent. nih.gov

| Resolving Agent | Chemical Class | Typical Solvents |

|---|---|---|

| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Carboxylic Acid | Methanol (B129727), Ethanol, Water |

| (R)-(-)-Mandelic Acid / (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid | Isopropanol, Ethanol |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Acetone, Ethyl Acetate |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Chiral Carboxylic Acid | Ethanol, Acetonitrile |

Preparative Chromatographic Enantioseparation Methodologies (e.g., Chiral Stationary Phases)

Preparative chromatography offers a powerful and versatile method for the direct separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov

For 1-(3-chloro-5-fluorophenyl)ethanamine, both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are suitable. SFC is often preferred for preparative scale due to its speed, lower solvent consumption, and easier product recovery. nih.gov The most common CSPs for this class of compounds are based on polysaccharides, such as amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support (e.g., CHIRALPAK® and CHIRALCEL® columns). chiraltech.comwindows.net The racemic amine is dissolved in a mobile phase (e.g., a mixture of supercritical CO2 and an alcohol modifier like methanol for SFC) and passed through the column. chiraltech.com The two enantiomers elute at different times, allowing for the collection of separate, enantiomerically pure fractions.

| Technique | Common CSP Type | Commercial Column Examples | Typical Mobile Phase |

|---|---|---|---|

| Preparative SFC | Polysaccharide (Immobilized) | CHIRALPAK® IA, IB, IC | CO2 / Methanol / Acetonitrile |

| Preparative HPLC | Polysaccharide (Coated) | CHIRALCEL® OD-H, OJ-H | Hexane / Isopropanol / Ethanol |

The synthesis of enantiomerically pure amines is a well-established field, with several key strategies employed to achieve high levels of stereocontrol. For this compound, the primary approaches involve the asymmetric reduction of a prochiral precursor, typically 3-chloro-5-fluoroacetophenone or its corresponding imine.

One of the most powerful and widely used methods for this transformation is asymmetric hydrogenation . This technique utilizes a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to deliver hydrogen to the double bond of the imine derived from 3-chloro-5-fluoroacetophenone in a stereoselective manner. The choice of ligand is crucial for achieving high enantioselectivity. For instance, ligands from the DuPhos family have shown considerable success in the asymmetric hydrogenation of various imines.

Another prominent method is enzymatic synthesis , which employs enzymes as catalysts. Specifically, transaminases (TAs) and reductive aminases (RedAms) are highly effective for the asymmetric synthesis of chiral amines. In the case of this compound, a transaminase could be used to catalyze the transfer of an amino group from an amine donor to 3-chloro-5-fluoroacetophenone, producing the desired (S)-enantiomer with high stereoselectivity. Reductive aminases, on the other hand, catalyze the direct reductive amination of the ketone with an amine source, such as ammonia, to yield the chiral amine.

A third approach involves the use of chiral auxiliaries . In this method, the prochiral ketone is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the imine bond is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the enantiomerically enriched amine.

Below is a comparative overview of these methodologies, which would be populated with specific data from targeted research on this compound.

Interactive Data Table: Comparison of Stereoselective Synthesis Methods

| Methodology | Catalyst/Enzyme | Precursor | Typical Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (S,S)-Et-DuPhos | 3-chloro-5-fluoroacetophenone imine | Data Not Available | Data Not Available |

| Enzymatic Synthesis (Transaminase) | Transaminase (e.g., ATA-117) | 3-chloro-5-fluoroacetophenone | Data Not Available | Data Not Available |

| Enzymatic Synthesis (Reductive Aminase) | Reductive Aminase (e.g., from Aspergillus oryzae) | 3-chloro-5-fluoroacetophenone | Data Not Available | Data Not Available |

| Chiral Auxiliary | (R)-2-methylpropane-2-sulfinamide | 3-chloro-5-fluoroacetophenone | Data Not Available | Data Not Available |

Scale-Up Considerations and Challenges in Enantioselective Synthesis for High Enantiomeric Excess

Transitioning a successful lab-scale enantioselective synthesis to an industrial scale presents a unique set of challenges that must be addressed to ensure a robust, safe, and economically viable process. Maintaining high enantiomeric excess is a primary concern throughout the scale-up process.

Reaction Conditions: Translating optimal laboratory conditions to a large-scale reactor requires careful consideration of heat and mass transfer. Asymmetric hydrogenations, for example, are often performed under pressure, which necessitates specialized high-pressure reactors. The efficient mixing of reactants and the control of reaction temperature are crucial for maintaining consistent product quality and enantioselectivity. In enzymatic reactions, factors such as pH, temperature, and substrate/product inhibition must be carefully controlled to ensure optimal enzyme performance and stability over extended reaction times.

Downstream Processing and Purification: The isolation and purification of the final product while preserving its enantiomeric purity is a critical step. The removal of the catalyst or enzyme, unreacted starting materials, and byproducts must be achieved without causing racemization of the desired chiral amine. Crystallization is often a preferred method for purification as it can also serve to enhance the enantiomeric excess of the final product. The development of an efficient and scalable purification protocol is essential for achieving the required product quality.

Process Safety: The handling of hazardous materials, such as flammable solvents and high-pressure hydrogen gas, on a large scale requires stringent safety protocols and appropriately designed equipment to mitigate risks. A thorough process safety assessment is essential before any scale-up activities.

Regulatory Compliance: The production of pharmaceutical intermediates must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP). This includes thorough documentation of all process parameters, quality control of raw materials and final products, and validation of the entire manufacturing process to ensure consistency and reliability.

Stereochemical Integrity and Advanced Analysis of S 1 3 Chloro 5 Fluorophenyl Ethanamine

Methodologies for the Assignment of Absolute Configuration

The unambiguous assignment of the absolute configuration of a chiral molecule is a fundamental requirement for its development and application. For chiral amines such as (S)-1-(3-Chloro-5-fluorophenyl)ethanamine, several powerful techniques are utilized.

One of the most definitive methods is single-crystal X-ray crystallography . This technique provides a three-dimensional structure of the molecule, from which the absolute configuration can be unequivocally determined. For this method to be successful, a crystalline derivative of the amine, often a salt with a chiral acid of known absolute configuration, is required.

In the absence of suitable crystals, Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs) is a widely used alternative. frontiersin.org By reacting the chiral amine with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts can be correlated to the absolute configuration of the original amine based on established models, such as the Mosher's method. frontiersin.org Furthermore, modern approaches combine experimental NMR data with Density Functional Theory (DFT) calculations of the NMR chemical shifts of the derived diastereomers to predict the absolute configuration with a high degree of confidence. researchgate.net

Vibrational Circular Dichroism (VCD) is another powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a known configuration (e.g., the S-enantiomer), the absolute configuration can be reliably assigned. nih.gov

| Methodology | Principle | Requirements | Key Advantages |

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal | Formation of a suitable single crystal | Unambiguous determination of absolute configuration |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Enantiomerically pure chiral derivatizing agent | Applicable to non-crystalline samples in solution |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Chiral molecule must have a VCD spectrum | Non-destructive and applicable to samples in solution |

Determination of Enantiomeric Excess in Chiral Amine Systems

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. Accurate determination of ee is critical in asymmetric synthesis and for the quality control of enantiomerically pure compounds.

A common strategy for determining the enantiomeric excess of chiral amines involves derivatization with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by achiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The ideal chiral derivatizing agent should be enantiomerically pure and react quantitatively with both enantiomers of the amine without causing racemization. nih.gov The resulting diastereomers should be stable and exhibit sufficient separation on a standard chromatographic column. The ratio of the peak areas of the two diastereomers in the chromatogram directly corresponds to the enantiomeric ratio of the original amine sample.

A variety of chiral derivatizing agents are available for amines, including Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and 1-(9-fluorenyl)ethyl chloroformate (FLEC). The choice of derivatizing agent depends on the specific structure of the amine and the analytical technique being used.

| Chiral Derivatizing Agent | Functional Group Reactivity | Resulting Derivative | Typical Analytical Method |

| Mosher's Acid Chloride | Primary and Secondary Amines | Amide | NMR, HPLC |

| 1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Primary and Secondary Amines | Carbamate | HPLC with Fluorescence Detection |

| o-Phthalaldehyde/Chiral Thiol | Primary Amines | Isoindole | HPLC with Fluorescence Detection |

Direct enantioseparation using chiral chromatography is a powerful and widely used method for determining the enantiomeric excess of chiral compounds without the need for derivatization. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique in this regard. phenomenex.com

In chiral HPLC, the separation of enantiomers is achieved by using a chiral stationary phase (CSP). phenomenex.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly versatile and have been successfully used for the separation of a wide range of chiral amines. nih.gov

The development of a chiral HPLC method for this compound would involve screening various chiral columns and mobile phases to achieve baseline separation of the two enantiomers. The mobile phase composition, flow rate, and column temperature are critical parameters that need to be optimized to obtain good resolution and peak shape.

Below is a hypothetical example of a chiral HPLC method for the enantioseparation of 1-(3-Chloro-5-fluorophenyl)ethanamine based on methods for similar compounds.

| Parameter | Condition |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

Stereochemical Stability and Investigation of Racemization Pathways under Various Conditions

The stereochemical stability of a chiral compound is its ability to resist racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. Understanding the conditions that can lead to racemization is crucial for the synthesis, purification, and storage of enantiopure compounds.

For chiral amines like this compound, racemization can occur through the reversible formation of a planar, achiral imine intermediate. This process can be facilitated by heat, the presence of acids or bases, or certain metal catalysts. The stability of the chiral center is influenced by the electronic and steric properties of the substituents on the aromatic ring and the amine group. Halogen substituents on the phenyl ring, such as chlorine and fluorine, can influence the acidity of the benzylic proton and thus affect the rate of racemization. researchgate.net

Investigations into the stereochemical stability of this compound would involve subjecting the compound to various stress conditions and monitoring the enantiomeric excess over time using a validated chiral analytical method.

| Condition | Potential Racemization Pathway | Influencing Factors |

| Elevated Temperature | Increased rate of reversible imine formation | Solvent polarity, presence of catalysts |

| Acidic Conditions | Protonation of the amine, facilitating imine formation | pH, acid strength |

| Basic Conditions | Deprotonation of the benzylic proton, leading to a carbanion/enamine intermediate | Base strength, solvent |

| Presence of Metal Catalysts | Formation of metal-complexed intermediates that facilitate hydrogen transfer | Type of metal, ligands, temperature |

Applications of S 1 3 Chloro 5 Fluorophenyl Ethanamine As a Chiral Synthon

Foundational Role in the Asymmetric Synthesis of Complex Chiral Molecules

In asymmetric synthesis, the goal is to create a chiral product from an achiral or prochiral starting material, yielding a single enantiomer or diastereomer. Chiral synthons like (S)-1-(3-Chloro-5-fluorophenyl)ethanamine are crucial in this process as they introduce a predefined stereocenter into a target molecule. This approach, often referred to as the "chiral pool" method, leverages the existing chirality of the starting material to control the stereochemistry of subsequent reactions.

The amine functional group of this compound is a key feature, allowing it to be incorporated into larger molecules through various chemical transformations such as amidation, reductive amination, and N-alkylation. The presence of halogen atoms (chlorine and fluorine) on the aromatic ring can influence the electronic properties and reactivity of the molecule, as well as the biological activity of the final product. The enantiomerically pure nature of this synthon is essential for the synthesis of single-enantiomer drugs, where different enantiomers can have vastly different pharmacological effects. mdpi.com

Building Block for Enantioenriched Fluoro- and Chloro-Substituted Organic Frameworks

The development of organic molecules containing fluorine and chlorine atoms is of significant interest in materials science and medicinal chemistry. The incorporation of these halogens can profoundly alter a molecule's physical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound provides a ready-made, enantioenriched component for constructing larger, complex frameworks that feature both fluorine and chlorine substituents. This is particularly advantageous as the stereoselective introduction of these functionalities can be challenging. By using this synthon, chemists can build sophisticated molecular architectures with a guaranteed stereocenter at the point of attachment, ensuring the final framework is also enantioenriched.

Table 1: Properties of Halogenated Phenyl-based Synthons

| Feature | This compound |

|---|---|

| Chirality | (S)-configuration at C1 |

| Functional Group | Primary Amine (-NH2) |

| Substitution Pattern | 3-Chloro, 5-Fluoro |

| Potential Applications | Introduction of stereocenters and halogenated moieties into organic molecules. |

Precursor in the Synthesis of Stereodefined Scaffolds for Chemical Biology Research

In chemical biology, researchers use small molecules as probes to study and manipulate biological systems. The precise three-dimensional shape of these molecular probes is often critical for their function and selectivity. Stereodefined scaffolds—core molecular structures with fixed stereochemistry—are essential for building libraries of such probes.

This compound can serve as a precursor for these scaffolds. Its chiral ethylamine (B1201723) side chain can be elaborated into more complex structures, while the substituted phenyl ring can be modified to tune the scaffold's properties or to attach other functional groups. The resulting stereodefined scaffolds can then be used to investigate protein-ligand interactions, enzyme inhibition, or other biological processes where stereochemistry plays a crucial role.

Utility in the Development of Agrochemical Intermediates

The agrochemical industry relies on the synthesis of novel, effective, and safe pesticides, herbicides, and fungicides. Many modern agrochemicals are chiral molecules, and often only one enantiomer possesses the desired biological activity, while the other may be inactive or have undesirable effects. Consequently, the synthesis of single-enantiomer agrochemicals is a major focus of research.

Chiral amines are important intermediates in the production of many such agrochemicals. While specific examples directly citing the use of this compound are not prevalent in public literature, its structural characteristics are relevant to this field. The chloro- and fluoro-substituted phenyl ring is a common feature in many modern pesticides, contributing to their efficacy and metabolic stability. The use of this chiral synthon would enable the direct synthesis of enantioenriched agrochemical candidates, bypassing the need for chiral resolution or asymmetric catalysis in later stages of production.

Contributions to Ligand and Catalyst Design in Asymmetric Catalysis

Beyond its role as a direct building block, this compound has the potential to be used in the design of chiral ligands for asymmetric catalysis. In this application, the chiral amine would be chemically modified to create a larger molecule that can coordinate to a metal center. The resulting chiral metal complex can then act as a catalyst to promote a chemical reaction, transferring its own chirality to the products of the reaction with high enantioselectivity. nih.gov

The development of new chiral ligands is a cornerstone of modern asymmetric catalysis. scilit.com Ligands derived from chiral amines are common, and the specific steric and electronic properties of the 3-chloro-5-fluorophenyl group could offer unique advantages in certain catalytic transformations. For instance, it could be used to create novel P,N-ligands (phosphine-amine ligands) or other bidentate ligands that can influence the stereochemical outcome of reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. nih.gov The modular nature of ligand synthesis allows for the systematic variation of the amine component, making this compound a candidate for inclusion in ligand libraries for catalyst screening and optimization.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Computational and Mechanistic Studies of S 1 3 Chloro 5 Fluorophenyl Ethanamine and Its Reactions

Theoretical Investigations of Reaction Pathways and Stereoselectivity in Synthesis

Currently, there is a lack of specific published research detailing theoretical investigations into the reaction pathways for the synthesis of (S)-1-(3-chloro-5-fluorophenyl)ethanamine. Computational chemistry offers powerful tools, such as Density Functional Theory (DFT), to elucidate reaction mechanisms, calculate activation energies, and predict the stereoselectivity of synthetic routes. researchgate.net Such studies would be invaluable for optimizing reaction conditions to favor the formation of the desired (S)-enantiomer, a crucial aspect for its application in pharmaceuticals and agrochemicals. However, specific computational models and energy profiles for the asymmetric synthesis of this compound have not been prominently reported. General advancements in computational algorithms allow for the prediction of reaction outcomes and the design of synthetic pathways by identifying potential electron sources and sinks in reactant molecules. nih.gov

Molecular Modeling and Conformational Analysis in Chiral Environments

Molecular modeling and conformational analysis are essential for understanding how chiral molecules like this compound interact with their environment, particularly with other chiral entities such as enzymes or chiral stationary phases in chromatography. Such studies can predict the most stable conformations of the molecule and how it binds to a receptor or catalyst. While these techniques are widely applied in drug discovery and materials science, specific studies modeling the conformational behavior of this compound in chiral environments are not readily found in the existing literature.

Quantitative Structure-Reactivity Relationships in Derivatization and Functionalization

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods used to correlate the structural properties of a series of compounds with their chemical reactivity. For this compound, QSRR studies could provide insights into how modifications to its structure would affect its reactivity in derivatization and functionalization reactions. This information is critical for designing new molecules with desired properties. However, dedicated QSRR studies for the derivatization and functionalization of this compound have not been specifically documented in scientific publications. Research on related compounds, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, demonstrates the utility of such approaches in designing novel active compounds. mdpi.com

Emerging Research Avenues and Future Prospects for S 1 3 Chloro 5 Fluorophenyl Ethanamine

Development of Novel Derivatization Reagents and Analytical Techniques for Its Detection and Characterization

The precise detection and characterization of chiral amines like (S)-1-(3-Chloro-5-fluorophenyl)ethanamine are crucial for quality control in synthesis and for metabolic studies. While direct analysis using techniques like high-performance liquid chromatography (HPLC) is sometimes possible and can avoid the need for derivatization, derivatization remains a powerful strategy to enhance analytical performance. researchgate.net The process involves reacting the target amine with a reagent to form a derivative with improved detectability for methods such as gas chromatography (GC) or HPLC with fluorescence or mass spectrometry (MS) detection. researchgate.netmdpi.com

Research in this area focuses on developing novel reagents that react efficiently with primary amines to improve ionization efficiency and introduce detectable tags. mdpi.com For chiral molecules, specialized chiral derivatization reagents are used to convert enantiomers into diastereomers, which can then be separated and quantified using standard, non-chiral chromatography columns.

Several classes of reagents are being explored for the derivatization of primary amines, which could be applied to this compound. mdpi.com For instance, reagents containing trifluoromethyl groups, such as 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), have been successfully used for the derivatization of various amines for chromatographic analysis. mdpi.com Other novel reagents, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10), are designed to react specifically with primary amines to increase their signal-to-noise ratios in mass spectrometry analysis. mdpi.com The development of new chiral reagents, such as DBD-trans-2-methyl-L-proline, further enables the sensitive detection and separation of enantiomers via UPLC-fluorescence methods. researchgate.net

| Derivatization Reagent Class | Example Reagent | Purpose of Derivatization | Potential Analytical Technique |

|---|---|---|---|

| Trifluoromethylated Benzene Derivatives | 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | Enhances volatility and thermal stability for GC analysis. | Gas Chromatography (GC), HPLC mdpi.com |

| Pyrylium Salts | 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) | Improves ionization efficiency for mass spectrometry. mdpi.com | Mass Spectrometry (MS) mdpi.com |

| Fluorescent Chiral Reagents | DBD-trans-2-methyl-L-proline (DBD-M-Pro) | Enables chiral separation and highly sensitive fluorescence detection. researchgate.net | HPLC with Fluorescence Detection researchgate.net |

| Isotope-Coded Affinity Tags | ICAT Reagents | Allows for relative and absolute quantitation in MS. mdpi.com | Mass Spectrometry (MS) mdpi.com |

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and modification of chemical compounds to reduce environmental impact. This involves using safer solvents, reducing energy consumption, and minimizing waste. For a compound like this compound, this translates to exploring alternative energy sources and more environmentally benign reaction conditions.

Microwave-assisted and ultrasound-assisted (sonochemical) methods are at the forefront of green synthetic chemistry. mdpi.com These techniques can dramatically reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comnih.gov Sonochemistry, for example, has been shown to be highly effective for synthesizing 1,3,5-triazine (B166579) derivatives in water, a green solvent, making the process significantly more environmentally friendly than conventional heating methods. nih.gov Similarly, microwave irradiation provides a green and efficient pathway for preparing s-triazines, often under solvent-free conditions, which further reduces waste. chim.it

| Parameter | Conventional Approach | Green Chemistry Approach | Key Benefit |

|---|---|---|---|

| Energy Source | Classical heating (e.g., oil bath) | Microwave irradiation, Ultrasound (Sonochemistry) | Rapid heating, reduced energy consumption, shorter reaction times. mdpi.comchim.it |

| Solvent | Organic solvents (e.g., THF, DMF) | Water, or solvent-free conditions. nih.gov | Reduced toxicity and environmental pollution. nih.gov |

| Reaction Time | Hours to days | Minutes nih.gov | Increased process efficiency and throughput. nih.gov |

| Catalyst | Homogeneous catalysts | Phase-transfer catalysts (PTC), reusable catalysts | Enhanced reaction rates, especially in biphasic systems; easier separation. mdpi.com |

Exploration of New Chemical Transformations Leveraging Its Unique Chiral and Halogenated Features

The true value of this compound lies in its potential as a starting material for constructing more complex, high-value molecules. Its structure offers two key reactive sites: the chiral primary amine and the halogenated aromatic ring. Modern synthetic chemistry aims to leverage these features to forge new chemical bonds and build sophisticated molecular architectures, particularly for applications in medicinal chemistry.

The primary amine group is a versatile nucleophile. Recent advancements include the use of sulfuryl fluoride (B91410) (SO₂F₂) as a reagent to activate alcohols, enabling them to react with amines like this compound to form new carbon-nitrogen bonds under mild conditions. researchgate.netnih.gov This method provides an alternative to traditional alkylation reactions. Furthermore, the inherent chirality of the amine is critical for directing the stereochemistry of products. A significant example is its use in the synthesis of complex therapeutic agents, such as (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of the TRPM5 ion channel. nih.gov In this synthesis, the specific (S)-configuration of the starting amine is essential for establishing the final stereochemistry of the target molecule.

The chloro- and fluoro- substituents on the phenyl ring also play a crucial role. These halogen atoms serve as synthetic handles for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the attachment of other molecular fragments to the aromatic ring, enabling the construction of diverse and complex structures. The unique electronic properties conferred by the halogen atoms can also influence the reactivity of the molecule and the biological activity of its derivatives.

| Structural Feature | Type of Transformation | Example Reaction/Application | Significance |

|---|---|---|---|

| Chiral Amine | Nucleophilic Addition / Substitution | Reaction with SO₂F₂-activated alcohols. researchgate.netnih.gov | Forms new C-N bonds under mild conditions. |

| Chiral Amine | Asymmetric Synthesis | Used as a building block for tetrahydroisoquinoline derivatives. nih.gov | Controls the stereochemical outcome of the final product. nih.gov |

| Halogenated Phenyl Ring | Metal-Catalyzed Cross-Coupling | Ullmann-type coupling or Suzuki-Miyaura reactions. researchgate.net | Allows for the attachment of other aryl or alkyl groups to the ring. researchgate.net |

| Entire Moiety | Scaffold for Drug Discovery | Synthesis of selective TRPM5 agonists for potential prokinetic agents. nih.gov | Demonstrates the utility of the compound in developing new therapeutic agents. nih.gov |

Q & A

Q. What are the recommended methods for synthesizing (S)-1-(3-Chloro-5-fluorophenyl)ethanamine enantioselectively?

Methodological Answer: Enantioselective synthesis can be achieved via enzymatic transaminase-catalyzed reactions. For example, engineered (S)-selective transaminases have been used to convert ketone precursors to chiral amines under optimized conditions (e.g., pH 7.5–8.5, 30–37°C, using pyridoxal-5′-phosphate as a cofactor). This approach minimizes racemization and achieves >95% enantiomeric excess (ee) for structurally similar aryl ethylamines .

- Key Steps:

- Prepare 3-Chloro-5-fluorophenylpropanone as the ketone precursor.

- Optimize reaction conditions (solvent, temperature, enzyme/substrate ratio).

- Monitor ee using chiral HPLC with a cellulose-based column .

Q. How can the crystal structure of this compound be determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure solution and refinement:

- Procedure:

- Critical Parameters:

- Resolution: Aim for <1.0 Å to resolve halogen (Cl/F) positions.

- Thermal displacement parameters (ADPs) for accurate disorder modeling.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Due to limited toxicity data (acute/chronic effects unknown):

Personal Protective Equipment (PPE):

- Nitrile gloves, lab coat, and safety goggles.

- Fume hood for aerosol prevention .

Emergency Measures:

- Eye exposure: Flush with water for 15+ minutes; seek medical attention.

- Spills: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during synthesis?

Methodological Answer: Combine enzymatic synthesis with post-reaction purification:

Dynamic Kinetic Resolution (DKR):

- Use a palladium catalyst to racemize unreacted ketone while the enzyme selectively produces the (S)-enantiomer.

Chiral Chromatography:

- Employ a Daicel CHIRALPAK® IA column (3 μm, 4.6 × 250 mm) with n-hexane:isopropanol (90:10) mobile phase .

Monitor Progress:

Q. How can density functional theory (DFT) predict electronic properties of this compound?

Methodological Answer: Use hybrid functionals (e.g., B3LYP) with exact exchange corrections:

Computational Setup:

- Basis set: 6-311++G(d,p) for Cl/F atoms.

- Solvent: Include implicit solvation (e.g., PCM model for DMSO).

Key Outputs:

- HOMO-LUMO gap: Predicts reactivity (target: ~4.5 eV for aryl amines).

- Electrostatic potential maps: Identify nucleophilic/electrophilic sites .

Validation:

- Compare calculated vs. experimental NMR shifts (δH/δC) to confirm conformer stability.

Q. How should researchers address contradictory or missing toxicity data?

Methodological Answer: Propose tiered testing:

In Silico Prediction:

- Use QSAR models (e.g., ECOSAR) to estimate LC50 for aquatic organisms.

In Vitro Assays:

- Ames test (bacterial reverse mutation) for mutagenicity.

- HepG2 cell viability assays (IC50) .

Environmental Risk Mitigation:

- Test soil mobility (OECD 106) and biodegradability (OECD 301) if released .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.